molecular formula C27H26ClN3OS B2672603 2-((4-(4-chlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide CAS No. 325995-11-7

2-((4-(4-chlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide

Cat. No.: B2672603
CAS No.: 325995-11-7
M. Wt: 476.04
InChI Key: DWJVTHHDKYYEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((4-(4-chlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide is a structurally complex molecule featuring a 1H-imidazole core substituted at position 1 with a p-tolyl group (4-methylphenyl) and at position 4 with a 4-chlorophenyl group. A thioether linkage at position 2 connects the imidazole ring to an N-isopropyl-N-phenylacetamide moiety.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3OS/c1-19(2)31(24-7-5-4-6-8-24)26(32)18-33-27-29-25(21-11-13-22(28)14-12-21)17-30(27)23-15-9-20(3)10-16-23/h4-17,19H,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJVTHHDKYYEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=C2SCC(=O)N(C3=CC=CC=C3)C(C)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(4-chlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide is a synthetic organic molecule notable for its unique structural features, including an imidazole ring and thioether linkage. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies.

Chemical Structure and Properties

The molecular formula of the compound is C24H24ClN3OSC_{24}H_{24}ClN_3OS, with a molecular weight of 433.95 g/mol. The imidazole ring is known for its role in biological systems, often participating in enzyme catalysis and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The imidazole moiety can engage in hydrogen bonding and π-π interactions, which enhances its binding affinity to biological targets. The thioether and acetamide groups further contribute to the specificity and efficacy of these interactions, potentially modulating key biological pathways.

Anti-inflammatory Activity

Recent studies indicate that similar compounds featuring imidazole and thioether structures exhibit significant anti-inflammatory properties. For instance, compounds with analogous structures have been shown to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in activated microglia . This suggests that this compound may possess similar neuroprotective effects, particularly in conditions such as Parkinson's disease where inflammation plays a critical role.

Anticancer Potential

The anticancer properties of imidazole derivatives have been extensively studied. Compounds with similar scaffolds have demonstrated the ability to inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth . For example, hybridization of imidazole with other pharmacophores has shown promising results against various cancer types by inhibiting key biological targets like thymidylate synthase and histone deacetylases (HDACs) .

Case Studies

  • Neuroprotective Effects : A study investigating neuroprotective agents found that compounds structurally related to our target compound significantly reduced inflammatory responses in microglial cells induced by lipopolysaccharides (LPS). This was associated with decreased activation of nuclear factor-kappa B (NF-κB) signaling pathways, which are crucial in inflammatory responses .
  • Antitumor Activity : Research on imidazole derivatives has highlighted their ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression .

Comparative Analysis

CompoundStructureBiological ActivityReference
This compoundImidazole + ThioetherAnti-inflammatory, Anticancer
4-chlorophenyl p-tolyl sulfoneSulfoneAntibacterial, Enzyme inhibition
1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazolePyrazoleNeuroprotective

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

Imidazole Substituents
  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine (): This analog shares the 4-chlorophenyl group but substitutes the p-tolyl group with ortho-tolyl (o-tolyl) and replaces the thio-acetamide with an amine. Additionally, the amine group increases polarity, which may enhance aqueous solubility but reduce membrane permeability .
  • Compound 9 (): 2-((5-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-Imidazol-2-yl)thio)-N-(Thiazol-2-yl)Acetamide differs in imidazole substituents (4-fluorophenyl and 4-methoxyphenyl) and acetamide substitution (N-thiazolyl vs. N-isopropyl-N-phenyl). The thiazole ring in the acetamide group introduces hydrogen-bonding capability, contrasting with the target’s lipophilic isopropyl-phenyl combination .
Thioether-Acetamide Linkage
  • Butoconazole Nitrate ():
    This antifungal agent contains a thioether-linked butyl chain instead of an acetamide. The extended alkyl chain and nitrate group enhance hydrophilicity, while the target’s acetamide may improve binding specificity through hydrogen bonding. The dichlorophenyl substituents in butoconazole contribute to its antifungal activity, suggesting that halogenation patterns significantly influence biological efficacy .

  • N-(4-Fluorobenzyl)-2-(2-Nitro-1H-Imidazol-1-yl)Acetamide ():
    This compound lacks a thioether bridge, instead directly linking the acetamide to the imidazole. The nitro group is a strong electron-withdrawing substituent, which may increase metabolic stability but reduce solubility compared to the target’s chloro and methyl groups .

Physicochemical Properties

Limited data are available for the target compound, but analogs provide insights:

  • Melting Points : Compound 1f (), a sulfonyl-containing derivative, has a melting point of 137.3–138.5°C, indicating crystallinity typical of imidazole derivatives. The target compound likely exhibits similar thermal stability due to its aromatic and rigid structure .
  • In contrast, the thiazole-containing analog () may exhibit improved solubility due to heterocyclic polarity .

Comparative Data Table

Compound Name Imidazole Substituents Thio-Acetamide Group Key Properties Reference
Target Compound 4-(4-ClPh), 1-(p-tolyl) N-Isopropyl-N-phenyl Hypothetical high lipophilicity
Compound 9 () 5-(4-FPh), 1-(4-MeOPh) N-(Thiazol-2-yl) Enhanced solubility
Butoconazole Nitrate () 4-(p-ClPh), dichlorophenylthio Butyl-thio, nitrate Antifungal activity
5-(4-ClPh)-N,1-di-o-tolyl () 5-(4-ClPh), 1,2-di-o-tolyl Amine at C2 Increased polarity
1f () Chloromethylphenyl Sulfonyl group MP: 137.3–138.5°C

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution between a thiol-containing imidazole intermediate and a halogenated acetamide derivative. For example, potassium carbonate in polar aprotic solvents (e.g., DMF or acetonitrile) facilitates the reaction under reflux. Recrystallization using ethanol or ethanol-water mixtures is commonly employed for purification . Optimization includes adjusting molar ratios (e.g., 1:1.2 for thiol:haloacetamide), reaction time (12–24 hours), and temperature (60–80°C) to maximize yield and purity.

Q. What characterization techniques are essential to confirm the compound’s structure and purity?

A combination of spectroscopic and analytical methods is critical:

  • NMR (¹H and ¹³C) to verify substituent positions and connectivity.
  • IR spectroscopy to confirm functional groups (e.g., C=O at ~1650 cm⁻¹, C-S at ~650 cm⁻¹).
  • Elemental analysis (C, H, N, S) to validate empirical formula compliance (<±0.3% deviation).
  • X-ray crystallography (using SHELXL for refinement) for absolute stereochemical confirmation .

Q. What safety protocols are recommended for handling this compound during synthesis?

  • Use PPE (gloves, lab coat, goggles) to avoid inhalation, skin contact, or ingestion.
  • Work in a fume hood with proper ventilation.
  • Store in airtight containers away from heat/ignition sources.
  • Follow waste disposal guidelines for halogenated/organosulfur compounds .

Advanced Research Questions

Q. How can computational methods be integrated with experimental data to design novel derivatives?

Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, while molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinity to target proteins (e.g., COX-1/2). For example, ICReDD’s workflow combines reaction path searches with experimental feedback to prioritize derivatives with optimized electronic properties (e.g., electron-withdrawing substituents for enhanced stability) .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

  • Multi-technique validation : Cross-check NMR assignments with HSQC/HMBC for ambiguous protons.
  • X-ray refinement : Use SHELXL to resolve crystallographic disorder or thermal motion artifacts .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational equilibria (e.g., hindered rotation in acetamide groups) .

Q. How do structural modifications (e.g., substituent variations) influence biological activity, and how are these effects systematically analyzed?

  • Substituent libraries : Synthesize derivatives with halogen (Cl, F), alkyl (methyl), or aryl (p-tolyl) groups at the imidazole or acetamide positions .
  • In vitro assays : Test COX-1/2 inhibition (IC₅₀) or cytotoxicity (MTT assay) across cell lines.
  • SAR analysis : Correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends. For example, 4-fluorophenyl analogs show enhanced selectivity for COX-2 due to hydrophobic pocket interactions .

Q. What challenges arise in scaling up the synthesis, and how can they be addressed?

  • Solvent selection : Replace DMF with greener solvents (e.g., ethanol) to simplify purification.
  • Catalyst efficiency : Screen Pd/C or CuI for Suzuki couplings in multi-step routes .
  • Byproduct mitigation : Optimize stoichiometry to minimize thioether oxidation byproducts.

Q. How should conflicting biological activity data across studies be interpreted?

  • Assay variability : Compare cell lines (e.g., RAW 264.7 vs. HEK293) and incubation times.
  • Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s) to assess significance (p<0.05).
  • Meta-analysis : Aggregate data from independent studies to identify consensus targets (e.g., NF-κB pathway inhibition) .

Data Contradiction Analysis

Q. How to address inconsistent crystallographic data between predicted and observed bond lengths?

  • Thermal ellipsoid analysis : Use SHELXL to refine anisotropic displacement parameters and identify static disorder.
  • DFT comparison : Calculate theoretical bond lengths (B3LYP/6-31G*) and adjust refinement constraints if deviations exceed ±0.02 Å .

Q. Why do some derivatives exhibit unexpected solubility profiles despite similar logP values?

  • Polymorphism screening : Perform PXRD to detect crystalline vs. amorphous forms.
  • H-bonding analysis : Use Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular interactions influencing solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.